[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile
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Overview
Description
[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile is a complex organic compound with a unique structure that combines a pyridine ring, a dimethylamino group, and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile typically involves the reaction of 2-aminopyridine with ethyl acrylate under nitrogen protection, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out at a temperature range of 120-160°C for 16-20 hours, followed by washing and recrystallization to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. The raw materials used are readily available, and the synthesis process is straightforward, allowing for high productivity and purity. The use of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst ensures efficient catalytic reactions and high yields .
Chemical Reactions Analysis
Types of Reactions
[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The common reagents used in these reactions include potassium permanganate, hydrogen peroxide, sodium borohydride, lithium aluminum hydride, alkyl halides, and acyl chlorides. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of complex molecules and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of [3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. In the case of its use in anticancer drugs, the compound inhibits tyrosine kinases, which are enzymes responsible for promoting cancer cell growth and division. By blocking these enzymes, the compound effectively halts the proliferation of cancer cells, leading to their eventual death .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1-(2-Pyridyl)-3-dimethylamino-2-propen-1-one: This compound shares a similar structure and is used as an intermediate in the synthesis of various pharmaceuticals.
3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one: Another structurally related compound with significant utility in the pharmaceutical industry.
Uniqueness
What sets [3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile apart from these similar compounds is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specific anticancer drugs and other complex organic molecules .
Properties
CAS No. |
122613-33-6 |
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Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-2-pyridin-4-ylprop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C13H12N4/c1-17(2)10-13(7-11(8-14)9-15)12-3-5-16-6-4-12/h3-7,10H,1-2H3 |
InChI Key |
MMLMEECXZDRMKF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C=C(C#N)C#N)C1=CC=NC=C1 |
Origin of Product |
United States |
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